molecular formula C11H15NO3 B1316030 Methyl 2-[4-(2-aminoethoxy)phenyl]acetate CAS No. 227091-65-8

Methyl 2-[4-(2-aminoethoxy)phenyl]acetate

Cat. No.: B1316030
CAS No.: 227091-65-8
M. Wt: 209.24 g/mol
InChI Key: CMGZMZOHUUMLFH-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2-aminoethoxy)phenyl]acetate is a chemical compound that belongs to the class of phenylacetates. It is a white crystalline powder with a molecular weight of 225.27 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(2-aminoethoxy)phenyl]acetate typically involves the reaction of 4-hydroxyphenylacetic acid with 2-aminoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(2-aminoethoxy)phenyl]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted phenylacetates

Scientific Research Applications

Methyl 2-[4-(2-aminoethoxy)phenyl]acetate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(2-aminoethoxy)phenyl]acetate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Methyl 2-[4-(2-aminoethoxy)phenyl]acetate can be compared with other similar compounds, such as:

    Methyl 2-(4-acetylphenoxy)acetate: Another phenylacetate derivative with similar chemical properties.

    Methyl [4-(2-hydroxyethoxy)phenyl]acetate: A compound with a hydroxyl group instead of an amino group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[4-(2-aminoethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-11(13)8-9-2-4-10(5-3-9)15-7-6-12/h2-5H,6-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGZMZOHUUMLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572692
Record name Methyl [4-(2-aminoethoxy)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227091-65-8
Record name Methyl [4-(2-aminoethoxy)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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